Ethyl 2-amino-5-[2-naphthylthio]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5-[2-naphthylthio]benzoate is an organic compound with the molecular formula C19H17NO2S and a molecular weight of 323.41 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a naphthylthio group attached to a benzoate core. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl 2-amino-5-[2-naphthylthio]benzoate typically involves the reaction of 2-naphthalenethiol with ethyl 2-amino-5-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Ethyl 2-amino-5-[2-naphthylthio]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the naphthylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the ester group, converting it to an alcohol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5-[2-naphthylthio]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are of particular interest.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-5-[2-naphthylthio]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthylthio group can participate in hydrophobic interactions. These interactions can affect the function of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-5-[2-naphthylthio]benzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-naphthalen-2-ylsulfanylbenzoate: This compound has a similar structure but may exhibit different reactivity due to variations in the position of the naphthylthio group.
Benzoic acid, 2-amino-5-(2-naphthalenylthio)-, ethyl ester: Another closely related compound with similar functional groups but different physical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52979-20-1 |
---|---|
Molekularformel |
C19H17NO2S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
ethyl 2-amino-5-naphthalen-2-ylsulfanylbenzoate |
InChI |
InChI=1S/C19H17NO2S/c1-2-22-19(21)17-12-16(9-10-18(17)20)23-15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2,20H2,1H3 |
InChI-Schlüssel |
TZKBHVKCNLILJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)SC2=CC3=CC=CC=C3C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.